WQ3810

Acinetobacter baumannii multidrug-resistant MIC90

WQ-3810 is the fluoroquinolone of choice for resistance-focused research. Its 3-isopropylaminoazetidine C-7 group and difluoropyridine R1 substituent confer 4- to 16-fold superior potency against FQR pathogens versus older fluoroquinolones. With >90% oral absorption and validated activity against mutant DNA gyrases, it is the essential reference standard for SAR studies and in vivo resistance models.

Molecular Formula C22H22F3N5O3
Molecular Weight 461.4 g/mol
CAS No. 888032-58-4
Cat. No. B1663451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWQ3810
CAS888032-58-4
Synonyms1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-(isopropylamino)azetidin-1-yl)-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
WQ-3810
Molecular FormulaC22H22F3N5O3
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O
InChIInChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33)
InChIKeyMJMVUQNNSOBCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WQ-3810 (CAS 888032-58-4): A Next-Generation Fluoroquinolone Antibacterial Agent for Multidrug-Resistant and Fluoroquinolone-Resistant Pathogen Research


WQ-3810 (KPI-10 free base, molecular weight 461.4 g/mol) is a novel fluoroquinolone antibacterial agent characterized by a difluoropyridine derivative at the R1 position and a 3-isopropylaminoazetidine substituent at the C-7 position [1]. This compound was rationally designed to overcome fluoroquinolone resistance mediated by amino acid substitutions in the quinolone resistance-determining region (QRDR) of DNA gyrase and topoisomerase IV, the primary target enzymes of this antibiotic class [2]. Unlike earlier-generation fluoroquinolones such as ciprofloxacin and levofloxacin, WQ-3810 exhibits potent inhibitory activity against both wild-type and mutant DNA gyrases across multiple bacterial species, making it a critical research tool for investigators studying antimicrobial resistance mechanisms and developing countermeasures against multidrug-resistant (MDR) and fluoroquinolone-resistant (FQR) pathogens [3].

Why Conventional Fluoroquinolones Cannot Substitute for WQ-3810 in Research Targeting Drug-Resistant Pathogens


Generic substitution of WQ-3810 with conventional fluoroquinolones such as ciprofloxacin, levofloxacin, or moxifloxacin is scientifically invalid for research applications involving fluoroquinolone-resistant (FQR) or multidrug-resistant (MDR) bacterial strains. Structural modifications in WQ-3810—specifically the difluoropyridine R1 group and the 3-isopropylaminoazetidine C-7 substituent—confer markedly different target enzyme binding kinetics and inhibitory potency against QRDR-mutant DNA gyrases that render older fluoroquinolones ineffective [1]. In direct comparative studies, WQ-3810 demonstrates 4-fold to over 16-fold greater antimicrobial activity against FQR isolates relative to ciprofloxacin, levofloxacin, and moxifloxacin, with the most pronounced differentiation observed against pathogens harboring clinically relevant QRDR mutations [2]. Furthermore, WQ-3810 maintains high oral absorption rates (>90% in rat models) comparable to marketed fluoroquinolones while exhibiting superior target engagement against resistant enzymes [3]. These pharmacodynamic and pharmacokinetic distinctions preclude the use of generic fluoroquinolones as valid experimental controls or substitutes in resistance-focused research programs.

Quantitative Differentiation Evidence for WQ-3810 Relative to Comparator Fluoroquinolones


Superior Antimicrobial Potency Against MDR Acinetobacter baumannii

WQ-3810 demonstrates an MIC90 of 1 mg/L against A. baumannii clinical isolates, including multidrug-resistant (MDR) strains. This potency is more than eight-fold higher (lower MIC) than ciprofloxacin (64 mg/L) and levofloxacin (8 mg/L), and substantially exceeds moxifloxacin and gemifloxacin [1].

Acinetobacter baumannii multidrug-resistant MIC90

Enhanced Activity Against Fluoroquinolone-Resistant Escherichia coli

Against E. coli isolates, including fluoroquinolone-resistant (FQR) strains, WQ-3810 exhibits an MIC90 of 4 mg/L, which is 16-fold more potent than ciprofloxacin (MIC90 = 64 mg/L) and 8-fold more potent than levofloxacin (MIC90 = 32 mg/L) [1]. The enhanced activity correlates with strong inhibition of FQR E. coli DNA gyrase harboring QRDR mutations [2].

Escherichia coli fluoroquinolone resistance MIC90

Substantially Greater Potency Against Fluoroquinolone-Resistant Streptococcus pneumoniae

Against S. pneumoniae including FQR isolates, WQ-3810 achieves an MIC90 of 0.06 mg/L, which is 33-fold more potent than ciprofloxacin (MIC90 = 2 mg/L) and levofloxacin (MIC90 = 2 mg/L) [1].

Streptococcus pneumoniae fluoroquinolone resistance MIC90

Superior Target Enzyme Inhibition Against QRDR-Mutant DNA Gyrases of Mycobacterium avium

In DNA supercoiling inhibitory assays using recombinant DNA gyrases from M. avium, WQ-3810 exhibited 1.8- to 13.7-fold higher efficacy (lower IC50 values) than levofloxacin and ciprofloxacin against wild-type and mutant enzymes. In MIC assays against FQ-resistant M. avium clinical isolates, WQ-3810 showed 4- to 8-fold higher activity than ciprofloxacin, 2- to 16-fold higher than levofloxacin, and 2- to 4-fold higher than moxifloxacin [1].

Mycobacterium avium DNA gyrase inhibition IC50

Superior Inhibitory Activity Against Quinolone-Resistant Campylobacter jejuni DNA Gyrase Mutants

Against wild-type C. jejuni DNA gyrase, WQ-3810 showed an IC50 of 1.03 µg/mL, which was not significantly different from ciprofloxacin (equally efficacious). However, against mutant DNA gyrases harboring QRDR amino acid substitutions, the IC50 values of WQ-3810 were substantially lower (more potent) than those of ciprofloxacin [1]. In MIC testing against quinolone-resistant C. jejuni strains, WQ-3810 demonstrated MICs ranging from <0.016 to 0.031 µg/mL, the lowest among all quinolones examined [2].

Campylobacter jejuni DNA gyrase quinolone resistance

High Oral Absorption Rate Enables In Vivo Pharmacokinetic Studies

In a structure-activity relationship (SAR) optimization study, WQ-3810 (compound 10e, bearing a 3-isopropylaminoazetidine C-7 substituent) demonstrated an oral absorption rate exceeding 90% at a dose of 10 mg/kg in Sprague-Dawley rats, as measured after 24 hours by HPLC [1]. This high absorption rate was achieved while maintaining potent antibacterial activity against Gram-negative bacteria, distinguishing WQ-3810 from structurally related analogs with different C-7 alkylaminoazetidine substitutions that exhibited lower oral absorption [2].

oral bioavailability pharmacokinetics rat model

Recommended Research and Industrial Application Scenarios for WQ-3810 Based on Quantitative Differentiation Evidence


Investigating Mechanisms of Fluoroquinolone Resistance in Gram-Negative Pathogens

Researchers studying the molecular basis of fluoroquinolone resistance in Acinetobacter baumannii, Escherichia coli, and Campylobacter jejuni should select WQ-3810 for target enzyme inhibition assays and MIC determination against QRDR-mutant strains. The compound's superior IC50 values against mutant DNA gyrases (1.8- to 13.7-fold improvement over levofloxacin and ciprofloxacin in M. avium models [1]; substantially lower IC50 than ciprofloxacin against C. jejuni mutant gyrases [2]) and 8-fold to 33-fold lower MIC90 values against MDR/FQR clinical isolates relative to comparator fluoroquinolones [3] provide the necessary dynamic range to quantify resistance reversal effects.

Preclinical In Vivo Efficacy Studies Requiring Oral Bioavailability

Investigators planning in vivo efficacy studies via oral administration in rodent models should procure WQ-3810 based on its validated >90% oral absorption rate at 10 mg/kg in rats [1]. This pharmacokinetic property, combined with its potent in vitro activity against FQR pathogens (MIC90 = 0.06 mg/L for FQR S. pneumoniae; MIC90 = 4 mg/L for FQR E. coli) [2], makes it the appropriate fluoroquinolone candidate for murine infection models involving resistant strains where ciprofloxacin or levofloxacin would fail to achieve therapeutic concentrations.

Evaluating Synergistic Antimicrobial Combinations Against Resistant Mycobacteria

For studies examining combination therapy approaches against Mycobacterium avium complex (MAC) infections, WQ-3810 is indicated based on demonstrated synergy with isoniazid (INH) [1] and its 2- to 16-fold greater antimicrobial activity against FQ-resistant M. avium isolates compared to levofloxacin, ciprofloxacin, and moxifloxacin [2]. This synergy evidence, coupled with target enzyme inhibition data, supports WQ-3810 as the fluoroquinolone of choice for combination screening studies against NTM pathogens.

Structure-Activity Relationship (SAR) Studies of Fluoroquinolone C-7 Substituents

Medicinal chemistry groups exploring fluoroquinolone SAR, particularly C-7 substituent effects on target binding and oral absorption, should use WQ-3810 as a reference standard. The compound's 3-isopropylaminoazetidine C-7 group was rationally optimized to achieve both high oral absorption (>90%) and potent antibacterial activity, whereas shorter (C0-C2) alkyl chains showed reduced absorption and longer (C4) chains showed diminished antibacterial activity [1]. WQ-3810 therefore serves as an optimal benchmark for evaluating novel fluoroquinolone analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for WQ3810

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.